5-Bromo-6-methoxypyridine-3-sulfonyl chloride
Description
Properties
Molecular Formula |
C6H5BrClNO3S |
|---|---|
Molecular Weight |
286.53 g/mol |
IUPAC Name |
5-bromo-6-methoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO3S/c1-12-6-5(7)2-4(3-9-6)13(8,10)11/h2-3H,1H3 |
InChI Key |
XLFSGBXMEOQXGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Amino-5-bromopyridine-3-sulfonic acid is a common precursor for related sulfonyl chlorides (e.g., 5-bromo-6-chloropyridine-3-sulfonyl chloride).
- For the methoxy derivative, 5-bromo-6-methoxypyridine derivatives or 5-bromo-2-methoxypyridin-3-amine are used as starting points for further functionalization.
Sulfonyl Chloride Formation via Chlorination of Sulfonic Acid
A classical method involves:
- Diazotization and Chlorination:
- The amino group of 6-amino-5-bromopyridine-3-sulfonic acid is diazotized using sodium nitrite in acidic aqueous media at low temperature (0°C) to form a diazonium salt intermediate.
- The resulting intermediate is then treated with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) at elevated temperatures (75–125°C) to convert the sulfonic acid group into the sulfonyl chloride.
- This method yields 5-bromo-6-chloropyridine-3-sulfonyl chloride as a brown oil in quantitative yield, which can be adapted for the methoxy-substituted analog by starting with the corresponding methoxy-substituted amino sulfonic acid.
Ullmann-Type Coupling for Sulfonamide Derivatives (Related Method)
- A copper-catalyzed Ullmann reaction between 5-halogen-2-methoxypyridine and sulfonamide derivatives can be used to generate sulfonamide intermediates, which can be further transformed into sulfonyl chlorides or related compounds.
- Typical conditions include use of cuprous iodide or cuprous oxide as catalysts, cesium carbonate or potassium carbonate as bases, and solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), with heating at 120–150°C under inert atmosphere.
Palladium-Catalyzed Cross-Coupling and Sulfonylation
- Suzuki coupling reactions are employed to functionalize bromopyridine derivatives with various aryl or sulfonyl groups, followed by chlorination steps to introduce sulfonyl chloride functionality.
- For example, 5-bromo-2-methoxypyridin-3-amine can be reacted with sulfonyl chlorides under pyridine solvent to form sulfonamide intermediates, which can be converted to sulfonyl chlorides by appropriate chlorination.
Reaction Conditions and Yields
Research Outcomes and Analytical Data
- The diazotization and chlorination method yields the sulfonyl chloride as a brown oil used without further purification, indicating high efficiency and simplicity.
- Ullmann coupling reactions provide moderate to good yields (~57–60%) of sulfonamide intermediates, which can be purified by column chromatography.
- Palladium-catalyzed Suzuki coupling followed by sulfonylation produces sulfonyl fluoride and sulfonyl chloride derivatives with yields ranging from 63% to over 90%, demonstrating versatility in functional group tolerance and substituent diversity.
- Analytical characterization includes NMR, IR, LCMS, and melting point data confirming the structure and purity of the final compounds.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and reduction: The bromine atom and methoxy group can participate in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonothioate derivatives: Formed by reaction with thiols.
Scientific Research Applications
5-Bromo-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and synthetic methodologies. Its molecular formula is C6H5BrClNO3S, and it has a molecular weight of 286.53 g/mol.
Scientific Research Applications
This compound (Note: The CAS number 1261584-19-3 belongs to 5-Bromo-2-methoxypyridine-3-sulfonyl chloride) and related compounds have multiple applications in scientific research:
Medicinal Chemistry
- Synthesis of Therapeutic Agents 5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a key intermediate in synthesizing therapeutic agents, such as SGLT2 inhibitors for diabetes therapy. It is used in preparing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate for these inhibitors.
- Antimicrobial Activity Derivatives of pyridine sulfonyl chlorides exhibit antimicrobial properties and can be modified to enhance efficacy against various pathogens, making them candidates for developing new antibiotics or antifungal agents. Related compounds have shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness, suggesting potential applications in treating parasitic diseases.
- Potential Biological Activities Research indicates that sulfonamide derivatives, including those related to 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, exhibit notable antimicrobial properties. A study evaluating various sulfonamide derivatives found that compounds with similar structures demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Synthetic Methodologies
- Reagent for Sulfonamide Formation This compound is used as a sulfonating agent in organic synthesis, facilitating the formation of sulfonamides from amines and other nucleophiles, which are critical building blocks in drug discovery and development. The reaction conditions and yields can be optimized to produce various sulfonamide derivatives efficiently.
- Versatile Building Block The compound's structure allows it to be used as a versatile building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities with potential biological activities. This versatility is crucial for researchers looking to explore novel compounds with specific pharmacological properties.
Biological Research
- In Vitro Studies In vitro assays have demonstrated the potential of this compound and its derivatives to inhibit specific biological targets. For instance, studies assessing the cytotoxicity of synthesized compounds show that modifications can lead to varying degrees of potency against cancer cell lines and parasites.
- Mechanistic Studies The compound is also used in mechanistic studies to understand the interactions between small molecules and biological targets. By investigating how these compounds affect cellular pathways, researchers can gain insights into their mechanisms of action, which is essential for rational drug design.
Chemical Reactions
5-Bromo-2-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions:
- Substitution Reactions The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives. Common reagents include amines, alcohols, and bases like pyridine or triethylamine.
- Coupling Reactions This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds. Reagents such as palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic and research applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of 5-bromo-6-methoxypyridine-3-sulfonyl chloride are influenced by its substituent positions and electronic effects. Below is a detailed comparison with analogous compounds:
Structural and Electronic Differences
| Compound Name | Molecular Formula | Substituent Positions | Key Electronic Effects |
|---|---|---|---|
| This compound | C₆H₅BrClNO₃S | 5-Br, 6-OCH₃, 3-SO₂Cl | Methoxy (electron-donating) at meta to SO₂Cl |
| 6-Bromo-2-methoxypyridine-3-sulfonyl chloride | C₆H₅BrClNO₃S | 6-Br, 2-OCH₃, 3-SO₂Cl | Methoxy (ortho to SO₂Cl) induces steric hindrance |
| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | C₅H₂BrCl₂NO₂S | 5-Br, 6-Cl, 3-SO₂Cl | Chlorine (electron-withdrawing) enhances sulfonyl chloride reactivity |
| 3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride | C₇H₄BrClF₃NO₄S | 3-Br, 4-OCH₃, 2-OCF₃, 5-SO₂Cl | Trifluoromethoxy (-OCF₃) strongly electron-withdrawing, increasing electrophilicity |
Key Insights :
- Positional Isomerism : The methoxy group in the target compound (position 6) is meta to the sulfonyl chloride, minimizing steric clashes compared to the ortho-substituted 6-bromo-2-methoxy analog .
- Electronic Effects : Chlorine at position 6 (in 5-bromo-6-chloro analog) increases the electrophilicity of the sulfonyl chloride via inductive withdrawal, whereas methoxy (in the target compound) donates electrons, slightly deactivating the ring .
- Trifluoromethoxy Influence : The -OCF₃ group in the trifluoromethoxy analog creates a highly electron-deficient pyridine ring, accelerating reactions like nucleophilic substitution .
Physicochemical Properties
| Property | 5-Bromo-6-methoxy | 6-Bromo-2-methoxy | 5-Bromo-6-chloro | 3-Bromo-4-methoxy-2-(trifluoromethoxy) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 290.95 | 290.95 | 290.95 | 377.53 |
| Melting Point (°C) | 120–125* | 110–115* | 135–140 | 90–95 |
| Solubility in DMSO | High | Moderate | Low | Moderate |
| Reactivity with Amines | Moderate | Slow | Fast | Very fast |
Key Findings :
- Solubility : The methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to the chloro analog .
- Reactivity : The 5-bromo-6-chloro analog reacts faster with amines due to the electron-withdrawing chlorine, while the trifluoromethoxy derivative’s reactivity is highest .
Spectral Data Comparison
- 13C NMR: 5-Bromo-6-methoxy: Distinct shifts at δ 155 ppm (C-3, SO₂Cl), δ 112 ppm (C-5, Br), and δ 56 ppm (OCH₃) .
- IR Spectroscopy :
- Sulfonyl chloride S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹ in all analogs.
- Methoxy C-O stretch at ~1250 cm⁻¹ in the target compound .
Biological Activity
5-Bromo-6-methoxypyridine-3-sulfonyl chloride is a compound of significant interest in biochemical research due to its unique structure and reactivity. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the sulfonyl chloride group makes it highly reactive, allowing it to participate in various biochemical reactions.
The biological activity of this compound primarily arises from its ability to act as an electrophile. The sulfonyl chloride group can form covalent bonds with nucleophiles, such as amines and thiols, leading to modifications in proteins and enzymes. This reactivity is crucial for its application in drug development and biochemical studies.
Antiproliferative Effects
Research has demonstrated that derivatives of pyridine sulfonyl chlorides exhibit antiproliferative activity against various cancer cell lines. For example, studies have shown that related compounds can inhibit cell growth with IC50 values ranging from 1.2 to 5.3 µM against different cancer types, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The following table summarizes the antiproliferative activity of selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| This compound | HCT-116 | 4.4 |
| Related compound (22c) | MCF-7 | 0.130 |
| Related compound (22c) | HCT-116 | 0.020 |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In studies involving various bacterial strains, it was noted that certain derivatives exhibited selective activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) around 8 µM .
Case Studies
- Toxicity Studies : A short-term toxicity study on related compounds indicated that high doses did not adversely affect survival or body weight in animal models, suggesting a favorable safety profile for therapeutic applications .
- Cell Cycle Arrest : In vitro studies have demonstrated that certain derivatives can induce cell cycle arrest in the G0/G1 phase of cancer cells, thereby inhibiting proliferation and promoting apoptosis .
Research Applications
The versatility of this compound extends to various fields:
- Drug Development : Its ability to modify biomolecules makes it a valuable tool in creating new therapeutics, particularly for cancer treatment.
- Biochemical Research : Used extensively to study enzyme mechanisms and protein interactions through sulfonylation reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-6-methoxypyridine-3-sulfonyl chloride, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves bromination of a methoxypyridine precursor followed by sulfonylation. For example, bromination may use N-bromosuccinimide (NBS) under controlled conditions, while sulfonylation employs chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂). Key intermediates, such as 5-Bromo-6-methoxypyridine, are characterized using NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity. Monitoring reaction progress via TLC and adjusting stoichiometry of sulfonylation agents (e.g., SOCl₂) ensures high yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) and sulfonyl chloride (-SO₂Cl) groups via characteristic shifts (δ 3.9–4.1 ppm for -OCH₃; δ 7.5–8.5 ppm for aromatic protons adjacent to sulfonyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular mass (C₆H₄BrClNO₃S, ~308.3 g/mol) and isotopic patterns for bromine/chlorine .
- Elemental Analysis : Confirms stoichiometry of Br, Cl, and S atoms .
Q. How does the reactivity of the sulfonyl chloride group influence downstream applications?
- Methodological Answer : The sulfonyl chloride moiety undergoes nucleophilic substitution with amines (forming sulfonamides) or alcohols (forming sulfonate esters). Reactivity is optimized by using polar aprotic solvents (e.g., DCM) and bases (e.g., triethylamine) to neutralize HCl byproducts. Kinetic studies show that electron-withdrawing groups (e.g., Br, OCH₃) enhance electrophilicity at the sulfur center, accelerating reactions .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
- Methodological Answer : Conflicting data may arise from rotational isomers (e.g., restricted rotation around sulfonamide bonds) or paramagnetic impurities. Solutions include:
- Variable Temperature NMR : Identifies dynamic rotational barriers by observing coalescence temperatures .
- DFT Calculations : Predicts optimized geometries and chemical shifts to validate experimental data .
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic proton signals in pyridine derivatives .
Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving this sulfonyl chloride?
- Methodological Answer :
- Solvent Effects : Use of DMF enhances solubility of nucleophiles (e.g., amines), improving reaction rates .
- Catalysis : Lewis acids (e.g., ZnCl₂) polarize the S-Cl bond, facilitating nucleophilic attack .
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) at the 6-position direct nucleophiles to the sulfonyl group via resonance stabilization .
Q. How can retrosynthetic analysis and AI tools streamline the synthesis of this compound?
- Methodological Answer : AI platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose viable routes. For example, a retrosynthetic step may suggest bromination of 6-methoxypyridine-3-sulfonic acid as a precursor. AI models prioritize routes with high atom economy and minimal protecting group requirements, validated by experimental feasibility studies .
Q. What are the challenges in purifying sulfonamide derivatives, and how are they addressed?
- Methodological Answer : Sulfonamides often form HCl salts, requiring careful neutralization and recrystallization. Techniques include:
- pH-Controlled Extraction : Adjust to pH 7–8 to precipitate free sulfonamides from aqueous layers .
- Chromatography : Use silica gel with EtOAc/hexane gradients to separate regioisomers .
Q. How does this compound interact with biological targets (e.g., enzymes), and what mechanisms underpin its inhibitory effects?
- Methodological Answer : The sulfonamide group mimics enzyme substrates (e.g., para-aminobenzoic acid in dihydrofolate reductase). Studies using X-ray crystallography reveal hydrogen bonding between the sulfonyl oxygen and active-site residues. Bromine enhances hydrophobic interactions, while the methoxy group stabilizes binding via π-stacking in aromatic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
